N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-18(17-11-13-5-1-4-8-16(13)24-17)20-12-19(22)9-10-23-15-7-3-2-6-14(15)19/h1-8,11,22H,9-10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCOWGEWMXAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-1-benzothiophene-2-carboxamide, is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is primarily located in the endoplasmic reticulum membrane. It plays a crucial role in the innate immune system, being produced mainly in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications and diverse biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with hydroxychroman moieties. Various synthetic routes have been explored, including:
- Formation of the Benzo[b]thiophene Core : The initial step often involves the synthesis of benzo[b]thiophene-2-carboxylic acid, which can be derived from commercially available precursors through cyclization reactions.
- Introduction of Hydroxychroman : The hydroxychroman moiety is introduced via alkylation or acylation reactions, allowing for the formation of the target amide structure.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL .
2. Anticancer Properties
Benzothiophene derivatives are also recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications to the benzothiophene scaffold can enhance cytotoxicity against various cancer cell lines. The incorporation of the hydroxychroman moiety may synergistically improve these effects by altering the compound's interaction with biological targets .
3. Anti-inflammatory Effects
Compounds derived from benzothiophenes have been evaluated for anti-inflammatory activity. They have been shown to inhibit leukotriene synthesis, which is crucial in inflammatory pathways. This action suggests a potential application in treating inflammatory diseases .
4. Antitubercular Activity
Recent studies have demonstrated that certain benzothiophene derivatives possess antitubercular activity against Mycobacterium tuberculosis (MTB). Molecular docking studies indicate that these compounds interact effectively with key enzymes involved in MTB metabolism, thereby inhibiting its growth .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiophene derivatives, including this compound:
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Spectral and Physicochemical Properties
- NMR Trends :
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for similar compounds range from m/z 390–448, depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
